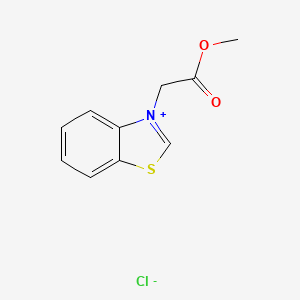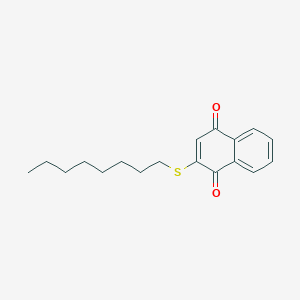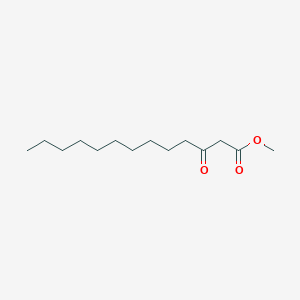
Methyl 3-oxotridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxotridecanoate: is an organic compound with the molecular formula C14H26O3. It is a methyl ester derivative of 3-oxotridecanoic acid. This compound is part of the broader class of esters, which are commonly used in various chemical and industrial applications due to their reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-oxotridecanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxotridecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-oxotridecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-oxotridecanoic acid.
Reduction: 3-hydroxytridecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-oxotridecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can serve as a substrate in enzymatic studies to understand ester hydrolysis.
Medicine: Research into its potential as a prodrug or its role in drug delivery systems is ongoing.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of methyl 3-oxotridecanoate involves its interaction with various molecular targets. In enzymatic reactions, it is hydrolyzed by esterases to produce 3-oxotridecanoic acid and methanol. The pathways involved include ester hydrolysis and subsequent metabolic processes that utilize the resulting products.
Comparaison Avec Des Composés Similaires
- Methyl 3-oxotetradecanoate
- Methyl 3-oxododecanoate
- Methyl 3-oxopentadecanoate
Comparison: Methyl 3-oxotridecanoate is unique due to its specific chain length and functional group positioning, which influence its reactivity and applications. Compared to shorter or longer chain analogs, it may exhibit different physical properties such as boiling point and solubility, making it suitable for specific industrial applications.
Propriétés
Numéro CAS |
87900-05-8 |
|---|---|
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
methyl 3-oxotridecanoate |
InChI |
InChI=1S/C14H26O3/c1-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17-2/h3-12H2,1-2H3 |
Clé InChI |
MGQBBYDQFRXTMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


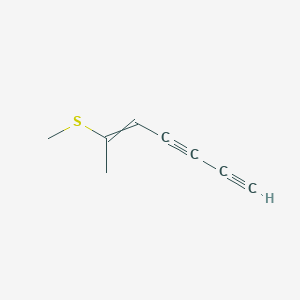
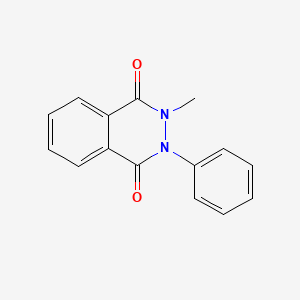
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
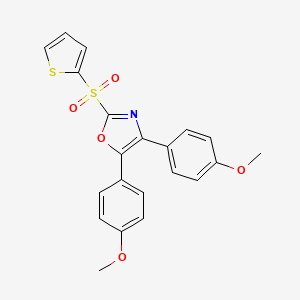
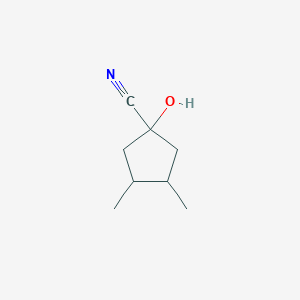
![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)
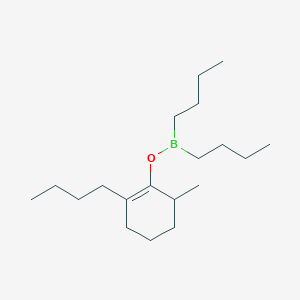
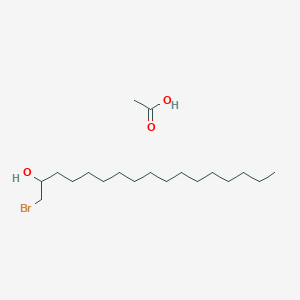
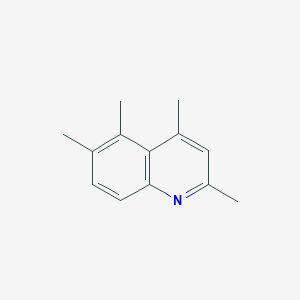
![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
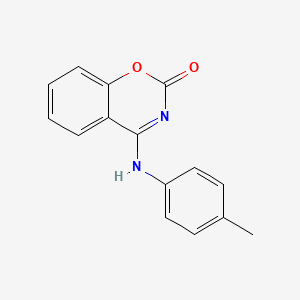
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
